molecular formula C17H15I3N2O4 B5228599 N-(4-acetamido-2,5-dimethoxyphenyl)-2,3,5-triiodobenzamide

N-(4-acetamido-2,5-dimethoxyphenyl)-2,3,5-triiodobenzamide

Cat. No.: B5228599
M. Wt: 692.02 g/mol
InChI Key: USKWOUMOCVLOJN-UHFFFAOYSA-N
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Description

N-(4-acetamido-2,5-dimethoxyphenyl)-2,3,5-triiodobenzamide is a complex organic compound characterized by the presence of acetamido, dimethoxyphenyl, and triiodobenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamido-2,5-dimethoxyphenyl)-2,3,5-triiodobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the acylation of 4-acetamido-2,5-dimethoxyaniline with 2,3,5-triiodobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and purification systems such as chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamido-2,5-dimethoxyphenyl)-2,3,5-triiodobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodine atoms, using reagents like sodium azide or thiourea.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or thiourea derivatives.

Scientific Research Applications

N-(4-acetamido-2,5-dimethoxyphenyl)-2,3,5-triiodobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its iodine content, which is useful in imaging techniques.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of radiopharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-acetamido-2,5-dimethoxyphenyl)-2,3,5-triiodobenzamide involves its interaction with specific molecular targets. The iodine atoms in the compound can facilitate binding to proteins or nucleic acids, potentially disrupting their normal function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetamido-2,5-dimethoxyphenyl)-2-(4-fluorophenoxy)acetamide
  • N-(4-acetamido-2,5-dimethoxyphenyl)-2-chlorobenzamide
  • N-(4-acetamido-2,5-dimethoxyphenyl)-3,5-bis(trifluoromethyl)benzamide

Uniqueness

N-(4-acetamido-2,5-dimethoxyphenyl)-2,3,5-triiodobenzamide is unique due to the presence of three iodine atoms, which impart distinct chemical and physical properties. This makes it particularly useful in applications requiring high atomic number elements, such as imaging and radiopharmaceuticals.

Properties

IUPAC Name

N-(4-acetamido-2,5-dimethoxyphenyl)-2,3,5-triiodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15I3N2O4/c1-8(23)21-12-6-15(26-3)13(7-14(12)25-2)22-17(24)10-4-9(18)5-11(19)16(10)20/h4-7H,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKWOUMOCVLOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1OC)NC(=O)C2=C(C(=CC(=C2)I)I)I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15I3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

692.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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